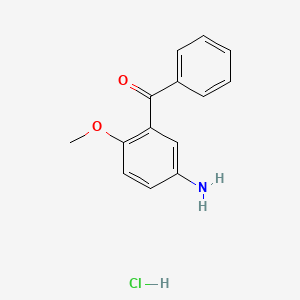

3-Benzoyl-4-methoxyaniline hydrochloride

Descripción

3-Benzoyl-4-methoxyaniline hydrochloride is an aryl-substituted aniline derivative characterized by a benzoyl group at the 3-position and a methoxy group at the 4-position of the benzene ring, with a hydrochloride salt enhancing its solubility and stability. The hydrochloride salt formulation is common in pharmaceuticals to improve bioavailability and facilitate synthesis .

Propiedades

IUPAC Name |

(5-amino-2-methoxyphenyl)-phenylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2.ClH/c1-17-13-8-7-11(15)9-12(13)14(16)10-5-3-2-4-6-10;/h2-9H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEZZSDESAPJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Benzoyl-4-methoxyaniline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its antibacterial, antiviral, and anticancer effects.

Synthesis

The synthesis of 3-benzoyl-4-methoxyaniline hydrochloride typically involves the reaction of 4-methoxyaniline with benzoyl chloride under basic conditions. This process yields the target compound along with hydrochloric acid as a byproduct. The purity and yield of the compound can be optimized through recrystallization techniques.

Antibacterial Activity

Research indicates that 3-benzoyl-4-methoxyaniline hydrochloride exhibits notable antibacterial properties against various pathogenic bacteria. A study conducted by Rbaa et al. evaluated its efficacy against six strains of bacteria, demonstrating significant inhibition zones comparable to standard antibiotics. The compound's activity is attributed to its ability to disrupt bacterial cell wall synthesis, a common mechanism among antibacterial agents .

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Escherichia coli | 20 | 24 |

| Staphylococcus aureus | 22 | 25 |

| Klebsiella pneumoniae | 21 | 27 |

Antiviral Activity

In vitro studies have shown that 3-benzoyl-4-methoxyaniline hydrochloride possesses antiviral activity against several viruses. Its mechanism involves interference with viral replication processes. For instance, derivatives of the compound have demonstrated effective inhibition of H5N1 virus growth, showing potential for further development as an antiviral agent .

Anticancer Properties

The anticancer potential of 3-benzoyl-4-methoxyaniline hydrochloride has been investigated in various cancer cell lines. In a study assessing its cytotoxic effects, the compound exhibited an IC50 value in the low micromolar range against human cancer cells, indicating promising activity. The mechanism appears to involve induction of apoptosis and cell cycle arrest in cancer cells .

| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| HCT-116 | 2.1 | Doxorubicin: 3.2 |

| MCF-7 | 2.5 | Doxorubicin: 3.5 |

Case Study 1: Antibacterial Efficacy

A comprehensive study on the antibacterial efficacy of 3-benzoyl-4-methoxyaniline hydrochloride highlighted its effectiveness against multidrug-resistant strains of Pseudomonas aeruginosa. The results showed a significant reduction in bacterial growth, suggesting that this compound could be a valuable addition to the arsenal against antibiotic resistance .

Case Study 2: Antiviral Applications

Another study focused on the antiviral properties of compounds derived from anilines, including 3-benzoyl-4-methoxyaniline hydrochloride. The findings indicated that modifications to the aniline structure could enhance antiviral potency, paving the way for new therapeutic agents against viral infections .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Benzoyl-4-methoxyaniline hydrochloride has been investigated for its potential therapeutic applications. Its structure suggests that it may possess biological activity, particularly as an intermediate in the synthesis of pharmaceuticals.

- Anticancer Activity : Research indicates that derivatives of benzoyl-anilines exhibit anticancer properties. For instance, compounds related to 3-benzoyl-4-methoxyaniline have shown cytotoxic effects against various cancer cell lines, making them candidates for further drug development .

- Synthesis of Bioactive Compounds : The compound serves as a precursor in synthesizing other bioactive molecules, including those with anti-inflammatory and analgesic properties. The methoxy group enhances the lipophilicity of the molecule, potentially improving its bioavailability .

Analytical Chemistry

In analytical chemistry, 3-benzoyl-4-methoxyaniline hydrochloride is used as a reagent for various detection methods.

- Chromatography : It can be utilized in High-Performance Liquid Chromatography (HPLC) for the separation and analysis of complex mixtures. Its distinct spectral properties allow for effective quantification and identification of compounds in pharmaceutical formulations .

- Spectroscopic Applications : The compound's absorbance characteristics make it suitable for UV-Vis spectroscopy, aiding in the detection of specific analytes in environmental samples and biological fluids .

Materials Science

The compound's unique chemical structure allows it to be explored in materials science applications.

- Polymer Chemistry : As a building block, 3-benzoyl-4-methoxyaniline hydrochloride can be incorporated into polymer matrices to enhance their thermal and mechanical properties. Its incorporation can lead to the development of new materials with tailored functionalities for electronics and coatings .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of 3-benzoyl-4-methoxyaniline derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.

Case Study 2: HPLC Method Development

An HPLC method was developed using 3-benzoyl-4-methoxyaniline hydrochloride as a standard to analyze pharmaceutical formulations. The method demonstrated high sensitivity and specificity, facilitating the quality control of drug products.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Benzoyl-4-methoxyaniline hydrochloride and related compounds:

Key Observations:

- Methoxy groups (common in ) contribute to electron-donating effects, altering reactivity and binding affinity.

- Salt Formulation: Monohydrochloride salts (e.g., tapentadol ) generally exhibit higher aqueous solubility than free bases, while dihydrochloride salts (e.g., ) further optimize solubility for polar solvents.

- Pharmacological Potential: Benzydamine’s anti-inflammatory activity suggests that 3-Benzoyl-4-methoxyaniline HCl could share similar mechanisms if the benzoyl group interacts with cyclooxygenase (COX) enzymes. Tapentadol’s dual opioid/norepinephrine activity highlights the importance of substituent positioning in multi-target drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.